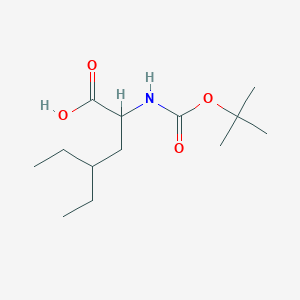
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene, also known as 4-trifluoromethoxybenzyl isocyanate, is an organic compound with the molecular formula C7H5F3NO. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is used in the synthesis of various organic compounds and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is a compound with potential applications in the synthesis of materials due to its structural properties. Research has explored its roles and related compounds in various fields:
Optimization of Synthesis Processes : The study by Jianxun et al. (2018) focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, highlighting its importance in producing high-quality materials with applications in optical polymers, construction, and the automotive industry. The optimization aimed at a safer, environmentally friendly synthesis route, underscoring the relevance of compounds with isocyanatomethyl and trifluoromethoxy groups in green chemistry and material science (Jianxun et al., 2018).
Nucleophilic Trifluoromethoxylation : Duran-Camacho et al. (2021) described the preparation of an isolable pyridinium trifluoromethoxide salt from a reaction involving a related trifluoromethoxy compound. This salt serves as an effective source for SN2 reactions, forming trifluoromethyl ethers, indicative of the trifluoromethoxy group's utility in creating substances with potential pharmaceutical and material applications (Duran-Camacho et al., 2021).
Advanced Polymer Synthesis : Hiroki et al. (2008) demonstrated the rapid microwave-promoted synthesis of polyurethanes from a fluorene unit-containing diol and diisocyanates, including 1,3-bis(isocyanatomethyl)benzene. This research highlights the potential of such compounds in creating high molecular weight materials efficiently, with implications for the development of advanced materials and coatings (Hiroki et al., 2008).
Chemical Synthesis and Reactivity
The reactivity and synthesis of compounds containing the trifluoromethoxy group, akin to 1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene, have been explored for creating novel chemical entities:
Alkylation and Reactivity : Molnár et al. (2003) investigated the alkylation of benzene with cyclic ethers in superacidic media, demonstrating the reactivity of benzene derivatives in creating phenyl-substituted compounds. This research may indirectly highlight the versatility of trifluoromethoxy-related compounds in synthetic chemistry (Molnár et al., 2003).
Synthesis of Novel Polyurethanes : Lee and Park (2001) described the synthesis of polyurethanes containing the tricyanocyclopropyl group as a piezoelectric chromophore, starting from a compound structurally related to 1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene. This underscores the role of such compounds in the synthesis of materials with specific electronic properties, furthering the development of functional materials (Lee & Park, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates
Biochemical Pathways
The compound might be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways. More research is required to identify the exact pathways and their downstream effects.
Result of Action
Given the potential involvement of the compound in the trifluoromethylation of carbon-centered radical intermediates , it might have significant effects at the molecular and cellular levels. More research is needed to confirm this and to understand the specific effects of the compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMVQREQZBJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



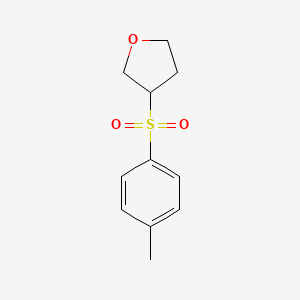
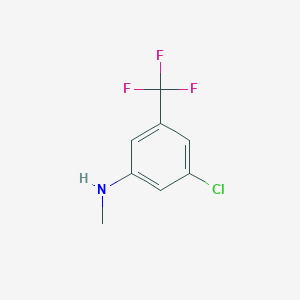

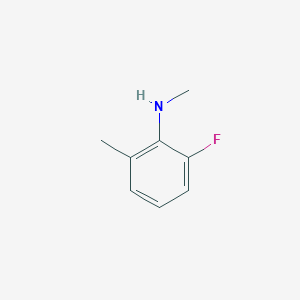
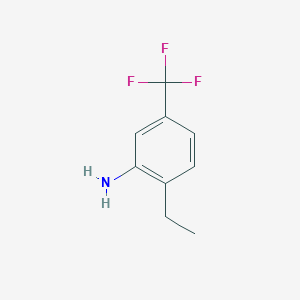
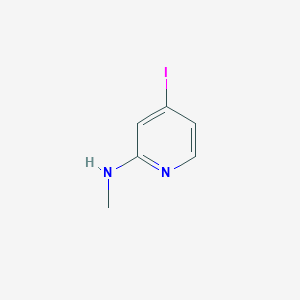
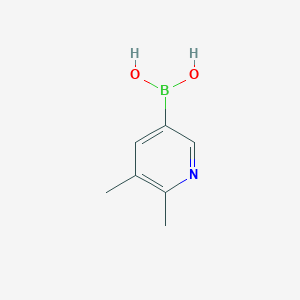
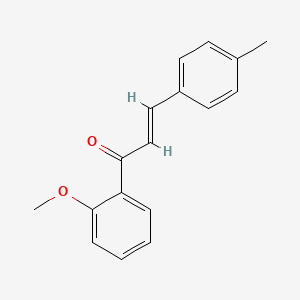

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)
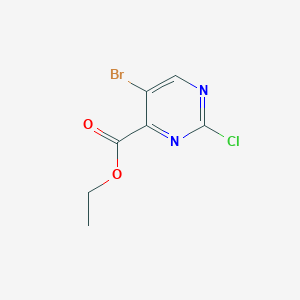

![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
